Methyl 2-(benzo[d]oxazol-5-yl)propanoate
Description
Methyl 2-(benzo[d]oxazol-5-yl)propanoate is a heterocyclic ester derivative featuring a benzo[d]oxazole core substituted at the 5-position with a propanoate ester group. The propanoate ester side chain at the 5-position introduces steric and electronic variability, influencing solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(1,3-benzoxazol-5-yl)propanoate |
InChI |
InChI=1S/C11H11NO3/c1-7(11(13)14-2)8-3-4-10-9(5-8)12-6-15-10/h3-7H,1-2H3 |
InChI Key |
HDWLMCNRVZWWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d]oxazol-5-yl)propanoate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d]oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d]oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]oxazole scaffold is highly modular, with substitutions at the 2- and 5-positions significantly altering properties. Key analogs include:
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., 4-Fluorophenyl in , 4-Chlorophenyl in ) enhance electrophilicity and may improve target binding.
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve membrane permeability, while carboxylic acids (e.g., ) enhance solubility and bioavailability.
- Phosphinate Derivatives : Phosphinate-containing analogs (e.g., ) introduce chirality and phosphorus-based reactivity, useful in enantioselective synthesis.
Pharmacological Potential
- NSAID Intermediate: Ethyl 2-[2-(4-chlorophenyl)benzo[d]oxazol-5-yl]propanoate is a precursor to Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) .
- Chiral Therapeutics : Enantiomerically pure phosphinates (e.g., SMT022331/332 in ) demonstrate the scaffold’s versatility in developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
